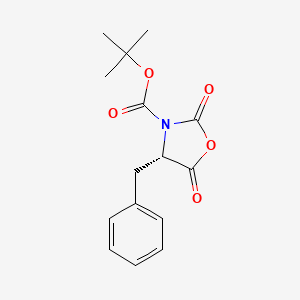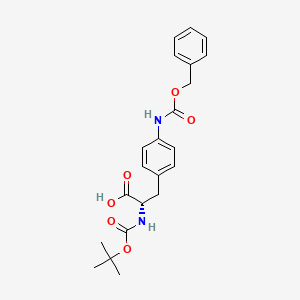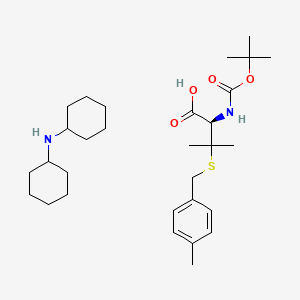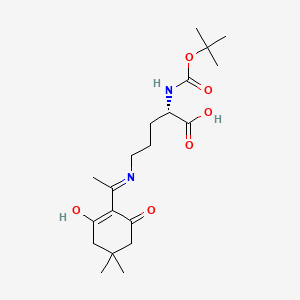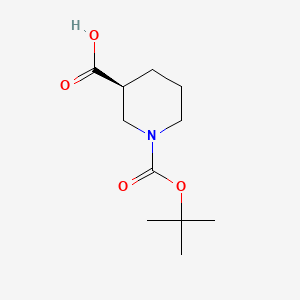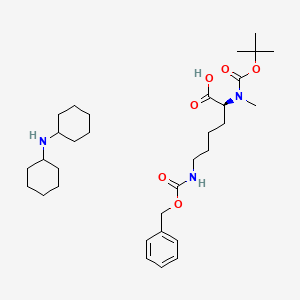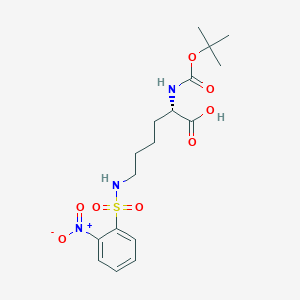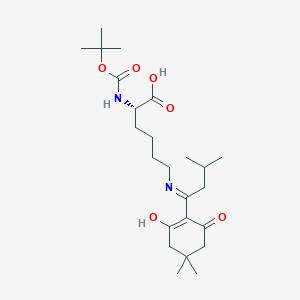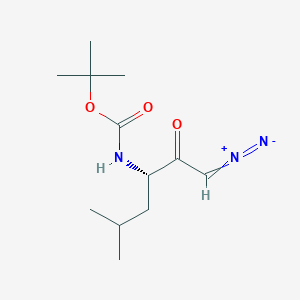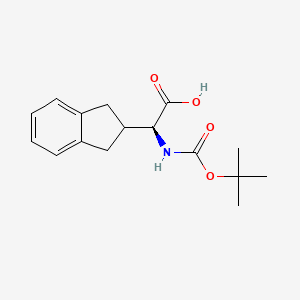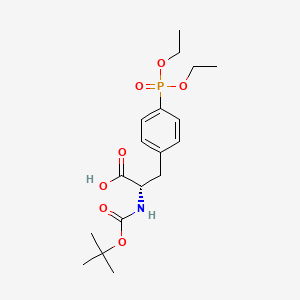
Boc-4-phosphono-Phe(Et)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-4-phosphono-Phe(Et)2-OH, also known as Nα-Boc-4-(diethoxyphosphinyl)-L-phenylalanine, is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phosphono group attached to the phenyl ring of phenylalanine. This compound is primarily used in peptide synthesis and research applications due to its unique chemical properties .
作用机制
Target of Action
Boc-4-phosphono-Phe(Et)2-OH, also known as (2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a synthetic peptide
Mode of Action
It belongs to the class of phosphonate-containing peptides, which are known to interact with their targets by mimicking the transition state of the reaction they inhibit, leading to changes in the target’s function .
Biochemical Pathways
As a synthetic peptide, it may interact with various biochemical pathways depending on its specific targets .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
As a synthetic peptide, its effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules in the environment . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-phosphono-Phe(Et)2-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Phosphorylation: The phenyl ring is phosphorylated using diethyl phosphite in the presence of a suitable catalyst.
Purification: The final product is purified using chromatographic techniques to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. The use of environmentally friendly solvents and green chemistry principles, such as microwave-assisted synthesis and water-based reactions, is encouraged to minimize environmental impact .
化学反应分析
Types of Reactions
Boc-4-phosphono-Phe(Et)2-OH undergoes various chemical reactions, including:
Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Halogenated phenylalanine derivatives.
科学研究应用
Boc-4-phosphono-Phe(Et)2-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of phosphopeptides and as a building block in peptide synthesis.
Biology: Employed in the study of protein phosphorylation and signal transduction pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of high-purity peptides for pharmaceutical and biotechnological applications
相似化合物的比较
Similar Compounds
Boc-4-phosphono-Tyr(Et)2-OH: Similar structure with a phosphono group on tyrosine.
Boc-4-phosphono-Ser(Et)2-OH: Similar structure with a phosphono group on serine.
Fmoc-4-phosphono-Phe(Et)2-OH: Similar structure with a different protecting group (Fmoc) instead of Boc
Uniqueness
Boc-4-phosphono-Phe(Et)2-OH is unique due to its specific combination of the Boc protecting group and the phosphono group on phenylalanine. This combination provides distinct chemical properties and reactivity, making it valuable in peptide synthesis and research applications .
属性
IUPAC Name |
(2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIIAFPKBOKZSW-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
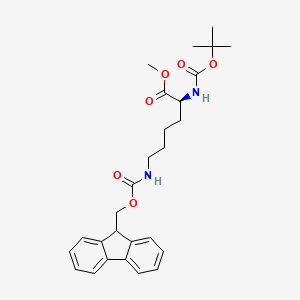
![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

